Cas no 63489-53-2 (4-Chloro-2,3,6-trifluoropyridine)

4-Chloro-2,3,6-trifluoropyridine is a versatile heterocyclic compound with significant synthetic utility. Its unique trifluorinated substituents and chlorinated pyridine core contribute to its enhanced reactivity, making it an excellent building block in the synthesis of diverse heterocyclic compounds. This compound is particularly sought after for its potential in pharmaceutical and agrochemical applications due to its structural features and predictable reactivity.
4-Chloro-2,3,6-trifluoropyridine structure
63489-53-2 structure
Product Name:4-Chloro-2,3,6-trifluoropyridine
CAS No:63489-53-2
MF:C5HClF3N
MW:167.516350507736
CID:1092756
PubChem ID:72942508
Update Time:2025-07-22

4-Chloro-2,3,6-trifluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-2,3,6-trifluoropyridine
    • 63489-53-2
    • A934796
    • Inchi: 1S/C5HClF3N/c6-2-1-3(7)10-5(9)4(2)8/h1H
    • InChI Key: YFWPPFURPJUDDU-UHFFFAOYSA-N
    • SMILES: ClC1C=C(N=C(C=1F)F)F

Computed Properties

  • Exact Mass: 166.9749612g/mol
  • Monoisotopic Mass: 166.9749612g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 124
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12.9Ų

4-Chloro-2,3,6-trifluoropyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM170804-1g
4-chloro-2,3,6-trifluoropyridine
63489-53-2 95%
1g
$635 2021-08-05
Alichem
A029009304-1g
4-Chloro-2,3,6-trifluoropyridine
63489-53-2 95%
1g
$2837.10 2023-09-01
Chemenu
CM170804-1g
4-chloro-2,3,6-trifluoropyridine
63489-53-2 95%
1g
$635 2023-01-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1739615-1g
4-Chloro-2,3,6-trifluoropyridine
63489-53-2 98%
1g
¥3829.00 2024-05-05
Ambeed
A408898-1g
4-Chloro-2,3,6-trifluoropyridine
63489-53-2 95+%
1g
$547.0 2025-04-18
Crysdot LLC
CD11083016-1g
4-Chloro-2,3,6-trifluoropyridine
63489-53-2 95+%
1g
$672 2024-07-18

4-Chloro-2,3,6-trifluoropyridine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:63489-53-2)4-Chloro-2,3,6-trifluoropyridine
Order Number:A934796
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:15
Price ($):492.0
Email:sales@amadischem.com

Additional information on 4-Chloro-2,3,6-trifluoropyridine

Professional Introduction to 4-Chloro-2,3,6-trifluoropyridine (CAS No. 63489-53-2)

4-Chloro-2,3,6-trifluoropyridine, identified by the Chemical Abstracts Service Number (CAS No.) 63489-53-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and industrial applications. The presence of multiple fluorine atoms and a chlorine substituent in its structure imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of various functional molecules.

The structural features of 4-Chloro-2,3,6-trifluoropyridine include a six-membered aromatic ring containing nitrogen, with substituents at the 2nd, 3rd, and 6th positions being fluorine atoms and at the 4th position being a chlorine atom. This specific arrangement enhances its reactivity and compatibility with various chemical transformations, enabling its use in the development of novel compounds. The compound's high degree of fluorination contributes to its stability under various conditions while also influencing its interaction with biological targets.

In recent years, 4-Chloro-2,3,6-trifluoropyridine has been extensively studied for its potential applications in medicinal chemistry. Its role as a building block in the synthesis of pharmacologically active agents has been well-documented. For instance, researchers have utilized this compound to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The trifluoropyridine moiety is particularly noteworthy for its ability to modulate enzyme activity by influencing binding affinity and selectivity.

One of the most compelling aspects of 4-Chloro-2,3,6-trifluoropyridine is its versatility in synthetic chemistry. The chlorine atom at the 4-position serves as a reactive site for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property has been leveraged in the preparation of derivatives with enhanced biological activity. Additionally, the electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of certain positions on the pyridine ring, facilitating further functionalization.

Recent advancements in computational chemistry have further highlighted the significance of 4-Chloro-2,3,6-trifluoropyridine. Molecular modeling studies have revealed that this compound can interact with biological targets in ways that are distinct from its unsubstituted pyridine counterparts. These insights have guided the design of more effective drug candidates by optimizing key structural features. The computational predictions have been validated through experimental studies, reinforcing the compound's potential as a lead molecule in drug discovery.

The agrochemical industry has also recognized the value of 4-Chloro-2,3,6-trifluoropyridine as a precursor in the synthesis of advanced pesticides and herbicides. Its structural motifs are incorporated into molecules that exhibit potent activity against pests while maintaining environmental safety profiles. The fluorinated pyridine core contributes to the compounds' stability and bioavailability, making them more effective in field applications.

From a synthetic perspective, 4-Chloro-2,3,6-trifluoropyridine offers a scaffold that can be modified through various reactions such as cross-coupling reactions, halogen exchange processes, and metal-catalyzed transformations. These reactions enable chemists to tailor the compound's properties for specific applications. For example, palladium-catalyzed coupling reactions have been employed to introduce aryl or vinyl groups at positions adjacent to the fluorine atoms, expanding the compound's utility in medicinal chemistry.

The pharmaceutical industry continues to explore new derivatives of 4-Chloro-2,3,6-trifluoropyridine with improved pharmacokinetic profiles and reduced side effects. By leveraging structural modifications guided by both experimental data and computational modeling, researchers aim to develop next-generation therapeutics that address unmet medical needs. The compound's unique combination of electronic and steric properties makes it an attractive candidate for further exploration.

In conclusion,4-Chloro-2,3,6-trifluoropyridine (CAS No.63489-53-2) represents a significant advancement in synthetic chemistry with broad applications across pharmaceuticals and agrochemicals. Its structural versatility and reactivity make it an indispensable tool for chemists seeking to develop innovative molecular solutions. As research progresses,the full potential of this compound is expected to be realized,leading to breakthroughs in drug discovery and crop protection technologies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:63489-53-2)4-Chloro-2,3,6-trifluoropyridine
A934796
Purity:99%
Quantity:1g
Price ($):492.0
Email